Regioisomeric Specificity: [2,3-b] vs [3,2-b] Scaffolds
The [2,3-b] regioisomer (CAS 2407332-57-2) is the specific scaffold utilized in Eli Lilly's OGA inhibitor patent US11214576B2 for treating Alzheimer's disease and progressive supranuclear palsy, with final drug candidates achieving single-digit nanomolar OGA inhibition [1]. In contrast, the [3,2-b] regioisomer (CAS 2407332-48-1) is associated with a distinct patent family (US6143761) directed toward different therapeutic indications [2]. The [2,3-b] arrangement positions the pyridine nitrogen para to the furan oxygen, creating a hydrogen-bond acceptor geometry compatible with the kinase hinge region and OGA active site, whereas the [3,2-b] isomer places the nitrogen meta to the oxygen, altering the binding vector [3].
| Evidence Dimension | Regioisomeric scaffold adoption in therapeutic patents |
|---|---|
| Target Compound Data | [2,3-b] regioisomer (CAS 2407332-57-2): core scaffold in US11214576B2 (Eli Lilly, 2022) for OGA inhibitors targeting Alzheimer's disease; also validated in IRAK4 inhibitors (Hao et al., 2023) |
| Comparator Or Baseline | [3,2-b] regioisomer (CAS 2407332-48-1): core scaffold in US6143761 (Sanofi-Synthélabo, 2000) for distinct therapeutic applications; no OGA inhibitor development reported |
| Quantified Difference | Qualitative: divergent patent trajectories and therapeutic target space; [2,3-b] scaffold exclusively used in clinical-stage OGA and IRAK4 programs |
| Conditions | Patent landscape analysis; scaffold selection for kinase and glycosidase inhibitor design |
Why This Matters
For procurement decisions in CNS drug discovery programs targeting tauopathies or inflammatory diseases, the [2,3-b] regioisomer is the literature-validated choice with defined synthetic routes to clinical candidates, reducing the risk of investing in an unvalidated scaffold.
- [1] Eli Lilly and Company. US Patent US11214576B2: 2,3-Dihydrofuro[2,3-b]pyridine Compounds. Granted January 4, 2022. View Source
- [2] Sanofi-Synthélabo. US Patent US6143761: 2,3-Dihydrofuro[3,2-b]pyridine Derivatives, Their Preparation and Their Therapeutic Application. Granted November 7, 2000. View Source
- [3] O'Byrne, S. N. et al. Tetrahedron Letters, 2020, 61(38), 152353. Discusses furo[2,3-b]pyridines as hinge-binding isosteres of azaindoles in kinase inhibitor design. View Source
